Positional Isomerism Determines Incorporation into Wnt Pathway Modulators
The patent literature explicitly distinguishes the meta-acetylphenyl isomer by incorporating it as a core substructure in a series of Wnt signaling pathway modulators, while other isomers are not exemplified in the same compound class [1]. This demonstrates a structure-activity relationship (SAR) based on positional isomerism, where the specific 3-acetylphenyl geometry is a requirement for the final compound's identity.
| Evidence Dimension | Structural role as a core substructure in a bioactive molecule series (Wnt pathway modulation) |
|---|---|
| Target Compound Data | 5-(3-acetylphenyl)-N-{[6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl}pyridine-2-carboxamide is a specifically exemplified compound in US Patent 9,181,235. |
| Comparator Or Baseline | The 5-(4-acetylphenyl) or 5-(2-acetylphenyl) isomers are not exemplified in the same patent for this chemical series. |
| Quantified Difference | Not a quantitative difference; this is a binary qualitative selection (used vs. not used) with implications for procurement. Selection of the wrong isomer would yield a final compound not covered by the patent's SAR. |
| Conditions | Synthetic chemistry for structure-activity relationship studies on Wnt signaling pathway modulation. |
Why This Matters
For a researcher building upon this specific patent SAR, procuring the meta-isomer is non-negotiable, as the para- or ortho-isomers would not produce the intended, validated lead compound.
- [1] Substituted pyridines for modulating the Wnt signaling pathway. U.S. Patent 9,181,235 B2, issued November 10, 2015. View Source
